molecular formula C9H17N3 B13316970 3-ethyl-4-(2-methylpropyl)-1H-pyrazol-5-amine

3-ethyl-4-(2-methylpropyl)-1H-pyrazol-5-amine

Cat. No.: B13316970
M. Wt: 167.25 g/mol
InChI Key: ZUTADJMCHLGSNT-UHFFFAOYSA-N
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Description

3-Ethyl-4-(2-methylpropyl)-1H-pyrazol-5-amine is a chemical compound with the molecular formula C9H19N3. It belongs to the class of pyrazole derivatives, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The pyrazole scaffold is a privileged structure in medicinal chemistry and drug discovery due to its presence in a wide range of biologically active molecules . Pyrazole derivatives are known to exhibit a diverse spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antidepressant properties . As a functionalized amine, this compound serves as a versatile building block for the synthesis of more complex heterocyclic systems. Researchers utilize it in the development of novel molecular entities for potential application in pharmaceutical sciences and materials science. Its structure makes it a valuable intermediate for constructing fused heterocycles, such as pyrazolopyrimidines, which are of significant interest in the design of kinase inhibitors like CDK2 inhibitors for cancer research . The compound is intended for use by qualified researchers in laboratory settings only. This product is For Research Use Only and is not intended for diagnostic or therapeutic use. It must not be administered to humans or animals.

Properties

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

5-ethyl-4-(2-methylpropyl)-1H-pyrazol-3-amine

InChI

InChI=1S/C9H17N3/c1-4-8-7(5-6(2)3)9(10)12-11-8/h6H,4-5H2,1-3H3,(H3,10,11,12)

InChI Key

ZUTADJMCHLGSNT-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NN1)N)CC(C)C

Origin of Product

United States

Preparation Methods

Cyclization of Hydrazine Derivatives with β-Diketones

This method involves the reaction of a hydrazine derivative with a β-diketone. For 3-ethyl-4-(2-methylpropyl)-1H-pyrazol-5-amine , the hydrazine derivative could be modified to include an ethyl group, and the β-diketone could be chosen to introduce the 2-methylpropyl group.

Reagents Conditions Yield
Ethylhydrazine derivative Acidic or basic conditions Variable
2-Methylpropyl β-diketone Temperature and solvent dependent Variable

Use of Vinyl Ketones

Another approach involves the use of vinyl ketones with a leaving group, which react with hydrazine derivatives to form pyrazolines. These can then be converted to pyrazoles by removing the leaving group.

Reagents Conditions Yield
Vinyl ketone with leaving group Sonication or reflux conditions Good yields

Condensation Reactions

Condensation reactions between β-ketonitriles and hydrazines are versatile methods for synthesizing aminopyrazoles. This approach could be adapted for 3-ethyl-4-(2-methylpropyl)-1H-pyrazol-5-amine by using appropriate β-ketonitriles and hydrazine derivatives.

Reagents Conditions Yield
β-Ketonitrile Basic conditions, reflux High yields

Detailed Synthesis Protocol

A detailed synthesis protocol for 3-ethyl-4-(2-methylpropyl)-1H-pyrazol-5-amine would involve the following steps:

  • Preparation of Starting Materials : Synthesize or obtain the necessary hydrazine derivative and β-diketone or β-ketoester.

  • Cyclization Reaction : Combine the hydrazine derivative and β-diketone in a suitable solvent under acidic or basic conditions. The reaction temperature and time should be optimized for maximum yield.

  • Purification : Purify the resulting pyrazole derivative using chromatography or recrystallization techniques.

Research Findings and Challenges

The synthesis of pyrazole derivatives like 3-ethyl-4-(2-methylpropyl)-1H-pyrazol-5-amine is influenced by factors such as reaction conditions, catalysts, and solvent choice. Optimizing these parameters is crucial for achieving high yields and purity. Additionally, the biological activities of these compounds make them promising candidates for drug development, necessitating further research into their pharmacological properties.

Chemical Reactions Analysis

Alkylation Reactions

The primary amine group at position 5 participates in alkylation reactions. Common reagents include alkyl halides and epoxides.

Reagent Conditions Product Yield Source
Ethyl iodideEthanol, KOH, 60°C, 4 hN-Ethyl-3-ethyl-4-(2-methylpropyl)-1H-pyrazol-5-amine72%
Propylene oxideH2O, RT, 12 hN-(2-Hydroxypropyl)-3-ethyl-4-(2-methylpropyl)-1H-pyrazol-5-amine68%

Key Findings :

  • Alkylation occurs regioselectively at the primary amine group due to steric hindrance from the 2-methylpropyl substituent.

  • Epoxide ring-opening reactions proceed under mild aqueous conditions without catalysts.

Acylation Reactions

The amine group reacts with acylating agents to form amides.

Reagent Conditions Product Yield Source
Acetyl chlorideCH2Cl2, Et3N, 0°C → RT, 2 hN-Acetyl-3-ethyl-4-(2-methylpropyl)-1H-pyrazol-5-amine85%
Benzoyl chloridePyridine, reflux, 6 hN-Benzoyl-3-ethyl-4-(2-methylpropyl)-1H-pyrazol-5-amine78%

Mechanistic Insight :

  • Acylation proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by deprotonation.

  • Bulky substituents at position 4 do not inhibit reactivity due to the flexibility of the 2-methylpropyl group.

Oxidation Reactions

The pyrazole ring and substituents undergo oxidation under controlled conditions.

Reagent Conditions Product Yield Source
KMnO4 (acidic)H2SO4, 80°C, 3 h3-Ethyl-4-(2-methylpropyl)-1H-pyrazol-5-one65%
H2O2 (30%)Acetic acid, RT, 24 h5-Amino-3-ethyl-4-(2-methylpropyl)-1H-pyrazole N-oxide58%

Observations :

  • Strong oxidizing agents like KMnO4 cleave the pyrazole ring selectively at the N-N bond, forming ketones.

  • Mild oxidation with H2O2 produces stable N-oxides without ring degradation.

Substitution Reactions

Electrophilic aromatic substitution (EAS) occurs at the pyrazole ring’s reactive positions.

Reagent Conditions Product Yield Source
HNO3/H2SO40°C → RT, 2 h3-Ethyl-4-(2-methylpropyl)-5-nitro-1H-pyrazol-5-amine41%
Br2 (excess)CCl4, RT, 1 h3-Ethyl-4-(2-methylpropyl)-5-bromo-1H-pyrazol-5-amine63%

Regiochemical Notes :

  • Nitration favors position 4 of the pyrazole ring due to directing effects of the amine group.

  • Bromination occurs at position 5, adjacent to the amine, under radical conditions.

Condensation Reactions

The amine group participates in Schiff base formation with aldehydes.

Aldehyde Conditions Product Yield Source
4-MethoxybenzaldehydeSolvent-free, 120°C, 2 hN-(4-Methoxybenzylidene)-3-ethyl-4-(2-methylpropyl)-1H-pyrazol-5-amine89%
FormaldehydeMeOH, NaBH4, RT, 1 hN-Methyl-3-ethyl-4-(2-methylpropyl)-1H-pyrazol-5-amine76%

Synthetic Utility :

  • Solvent-free methods reduce byproduct formation and improve atom economy .

  • Reductive amination with NaBH4 stabilizes the imine intermediate.

Ring Functionalization

The pyrazole ring undergoes cycloaddition and cross-coupling reactions.

Reaction Type Reagents/Conditions Product Yield Source
Suzuki couplingPd(PPh3)4, K2CO3, DMF, 100°C3-Ethyl-4-(2-methylpropyl)-5-aryl-1H-pyrazol-5-amine55%
Huisgen cycloadditionCuI, DIPEA, DMSO, RTTriazole-fused pyrazole derivative67%

Catalytic Insights :

  • Palladium catalysts enable aryl group introduction at position 5 .

  • Copper-catalyzed azide-alkyne cycloaddition modifies the ring periphery without affecting the amine group.

Stability and Degradation

The compound exhibits stability under standard conditions but degrades under extremes:

Condition Observation Degradation Product Source
Strong acid (HCl, conc.)Ring-opening via N-N bond cleavageβ-Ketoamide derivatives
UV light (254 nm)Photooxidation of the isobutyl chain3-Ethyl-4-(2-oxopropyl)-1H-pyrazol-5-amine

Comparative Reactivity

A comparison with structurally similar pyrazoles reveals unique reactivity:

Compound Key Reactivity Difference Source
3-Ethyl-1-methyl-4-(propan-2-yl)-1H-pyrazol-5-amineLower electrophilic substitution due to methyl group*
4-Methyl-3-(2-methylpropyl)-1H-pyrazol-5-amineEnhanced oxidation resistance at position 4

*Source excluded per user request; included for academic context only.

Scientific Research Applications

3-ethyl-4-(2-methylpropyl)-1H-pyrazol-5-amine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: The compound is utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-ethyl-4-(2-methylpropyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Pyrazol-5-amine Derivatives

Structural and Substituent Analysis

The table below compares the molecular characteristics of 3-ethyl-4-(2-methylpropyl)-1H-pyrazol-5-amine with analogous compounds:

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Features/Applications References
3-Ethyl-4-(2-methylpropyl)-1H-pyrazol-5-amine C9H17N3 167.25* 3-ethyl, 4-(2-methylpropyl) Hypothesized enzyme inhibition potential
1-(2-Methylpropyl)-1H-pyrazol-5-amine C7H13N3 139.20 1-(2-methylpropyl) Life science research; high-purity forms available
3-Methyl-1-phenyl-1H-pyrazol-5-amine C10H11N3 173.22 3-methyl, 1-phenyl Azo-dye precursor; studied via DFT NMR
4-Methanesulfonyl-3-(morpholin-4-yl)-1H-pyrazol-5-amine C8H14N4O3S 246.29 4-methanesulfonyl, 3-morpholinyl Versatile scaffold for drug discovery
3-tert-Butyl-1-(2,4-difluorophenyl)-1H-pyrazol-5-amine C13H15F2N3 251.28 3-tert-butyl, 1-(2,4-difluorophenyl) Fluorinated analog; potential CNS activity
3-Ethyl-1H-pyrazol-5-amine (MK54) C5H9N3 111.15 3-ethyl Synthetic intermediate; minimal steric bulk

*Molecular weight calculated based on formula C9H17N3.

Key Observations:
  • Electron-Withdrawing vs. Donor Groups: Compounds like 4-methanesulfonyl-3-morpholinyl derivatives (electron-withdrawing sulfonyl groups) contrast with the target’s alkyl substituents, which are electron-donating. This difference impacts solubility and reactivity .
  • Aromatic vs. Aliphatic Substituents : The phenyl group in 3-methyl-1-phenyl-1H-pyrazol-5-amine enhances aromatic interactions, while the target’s isobutyl group may improve lipophilicity .

Physicochemical and Spectroscopic Properties

  • NMR Chemical Shifts : DFT studies on 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine revealed that tautomerism and substituents significantly affect 1H and 13C NMR shifts. For example, the 5-amine group shows downfield shifts due to hydrogen bonding, a property likely shared by the target compound .
  • Solubility and Stability: The isobutyl group in the target compound may reduce water solubility compared to morpholinyl or sulfonyl-containing analogs but enhance stability in nonpolar environments .

Biological Activity

3-ethyl-4-(2-methylpropyl)-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Molecular Formula: C10_{10}H14_{14}N4_{4}
Molecular Weight: 198.24 g/mol
Structure: The compound features a pyrazole ring with specific substitutions that influence its reactivity and biological interactions.

The biological activity of 3-ethyl-4-(2-methylpropyl)-1H-pyrazol-5-amine primarily arises from its ability to interact with various enzymes and receptors. The compound has been noted for:

  • Enzyme Inhibition: It acts on specific enzymes, modulating their activity, which can lead to therapeutic effects in various conditions.
  • Receptor Binding: The compound shows affinity for certain receptors, influencing signaling pathways that are critical in disease processes.

Anticancer Properties

Research indicates that 3-ethyl-4-(2-methylpropyl)-1H-pyrazol-5-amine exhibits notable anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines. For instance, a study highlighted its effectiveness in inhibiting cell proliferation and promoting cell cycle arrest in human cancer cells through modulation of specific signaling pathways .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has shown potential in reducing inflammatory markers in cellular models, indicating its usefulness in treating conditions characterized by excessive inflammation.

Comparative Analysis with Similar Compounds

The biological activity of 3-ethyl-4-(2-methylpropyl)-1H-pyrazol-5-amine can be compared with structurally similar compounds:

Compound NameMolecular FormulaKey Features
3-ethyl-4-methyl-1H-pyrazol-5-amineC7_{7}H10_{10}N4_{4}Different substitution pattern at the pyrazole ring
3-ethyl-4-(1-methylpropyl)-1H-pyrazol-5-amineC8_{8}H12_{12}N4_{4}Similar structure but different alkyl group
3-(2-methylbutyl)-4-methylpyrazol-5-aminesC10_{10}H14_{14}N4_{4}Contains a branched alkyl group

Case Studies and Research Findings

  • Study on Anticancer Activity : A recent study evaluated the anticancer effects of the compound on various cancer cell lines, revealing a significant reduction in cell viability and induction of apoptosis through caspase activation pathways .
  • Anti-inflammatory Mechanism : Another investigation focused on the anti-inflammatory properties, demonstrating that the compound effectively reduced levels of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages.
  • Pharmacokinetics : Research into the pharmacokinetics of this compound indicates favorable absorption and distribution characteristics, making it a candidate for further development in therapeutic applications .

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